Functional Validation Rate: Only 3 of 5 Hepsin-Derived Candidate Peptides Achieved Tumor-Cell Lysis
Among five computationally predicted and HLA-A2-binding hepsin-derived candidate peptides evaluated in a single study using the same four-step validation pipeline, only three peptides — Hpn229 (residues 229–237, GLQLGVQAV), Hpn268 (residues 268–276, PLTEYIQPV), and Hpn199 (residues 191–199, SLLSGDWVL) — successfully induced CTL effectors that lysed hepsin-positive, HLA-A2-matched LNCaP prostate cancer cells [1]. The remaining two candidate peptides (sequences not specified in the abstract) failed to produce functional CTL responses, yielding a functional validation rate of 60% (3/5) [1]. This demonstrates that hepsin epitope selection is not trivially achieved by binding prediction alone and that Hpn229 belongs to the minority of candidates that survive empirical functional screening.
| Evidence Dimension | Functional CTL validation rate (tumor-cell lysis) |
|---|---|
| Target Compound Data | Hpn229 is one of 3 peptides (out of 5) that achieved functional lysis of LNCaP cells |
| Comparator Or Baseline | 2 of 5 hepsin-derived candidate peptides failed to induce tumor-lytic CTLs |
| Quantified Difference | 60% functional validation rate; 40% failure rate for in-class candidates |
| Conditions | Four-step validation: (1) computational prediction, (2) HLA-A2 binding assay, (3) in vitro T-cell priming, (4) CTL lysis assay against LNCaP cells (hepsin+, HLA-A2+) |
Why This Matters
This failure rate demonstrates that procurement of unvalidated hepsin-derived peptides carries a ~40% risk of obtaining an epitope that lacks functional CTL activity despite predicted binding, a risk eliminated by selecting Hpn229.
- [1] Guo J, Li G, Tang J, Cao XB, Zhou QY, Fan ZJ, Zhu B, Pan XH. HLA-A2-restricted cytotoxic T lymphocyte epitopes from human hepsin as novel targets for prostate cancer immunotherapy. Scand J Immunol. 2013 Sep;78(3):248-57. doi: 10.1111/sji.12083. PMID: 23721092. View Source
